Luvangetin

Descripción general

Descripción

Luvangetin is a naturally occurring coumarin derivative isolated from the plant Zanthoxylum avicennae. It has garnered significant interest due to its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Luvangetin can be synthesized through various methods, including the high-speed shear method to prepare this compound nanoemulsions. This method involves using sunflower seed oil and emulsifier Span-20, followed by a shear time of 7 minutes . The nanoemulsions are characterized based on their appearance, average droplet size, polydispersity index, electric potential, and storage stability .

Industrial Production Methods

The industrial production of this compound primarily involves the extraction from the bark and leaves of Zanthoxylum avicennae using bioactivity-guided isolation methods . The structures of this compound and its isomers are identified using 1H-NMR, 13C-NMR, and HRMS spectra .

Análisis De Reacciones Químicas

Types of Reactions

Luvangetin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify this compound’s structure, potentially enhancing its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include this compound derivatives with enhanced antifungal and antibacterial activities .

Aplicaciones Científicas De Investigación

Agricultural Applications

Luvangetin is being explored as a potential fungicide for agricultural use. Studies have shown its effectiveness against several fungal pathogens, including Fusarium graminearum and Rhizoctonia solani. In a comparative study, this compound exhibited an EC50 value of 35.89 ± 1.64 mg/L against R. solani, highlighting its potential as a biopesticide .

| Pathogen | EC50 Value (mg/L) |

|---|---|

| Fusarium graminearum | 43.26 ± 1.76 |

| Rhizoctonia solani | 35.89 ± 1.64 |

| Pseudomonas oryzae | 31.56 ± 1.86 |

Medical Applications

This compound's medical applications are primarily focused on its antimicrobial properties and wound healing capabilities:

- Infected Wound Healing : this compound nanoemulsions have shown promising results in promoting healing in infected wounds, particularly those caused by Staphylococcus aureus and Escherichia coli. The formulation demonstrated significant antibacterial activity by disrupting bacterial cell membranes .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory mediators in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

| Application | Findings |

|---|---|

| Wound Healing | Effective against MRSA infections in mice |

| Anti-inflammatory | Inhibits NO and PGE2 production |

Biochemical Research

This compound is also being studied for its biochemical properties, including:

- Mechanism of Action : It exhibits wide-spectrum antifungal activity both in vivo and in vitro, making it a candidate for further research into its mechanisms and potential modifications to enhance efficacy .

- Nanoemulsion Technology : The development of this compound nanoemulsions has opened new avenues for enhancing bioavailability and therapeutic effects. These formulations can improve the delivery of bioactive compounds .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of this compound against various fungal strains using a bioactivity-guided isolation method. Results indicated that this compound had significant inhibitory effects on Fusarium verticillioides, with promising implications for agricultural fungicide development .

Case Study 2: Wound Healing

In an experimental model involving infected wounds in mice, this compound nanoemulsions were applied topically. The results showed enhanced healing rates compared to control groups, indicating its potential as a topical treatment for infected wounds .

Mecanismo De Acción

Luvangetin exerts its effects by disrupting the structure of bacterial cell membranes, leading to antibacterial activity . It also inhibits GAL4-like Zn (II)2 Cys6 transcriptional factor-mediated transcription, particularly the FvFUM21-mediated FUM cluster gene expression, thereby decreasing the biosynthesis of fumonisins in Fusarium verticillioides . Additionally, this compound binds to the double-stranded DNA helix in vitro in the groove mode .

Comparación Con Compuestos Similares

Similar Compounds

Xanthyletin: Another coumarin derivative with antifungal properties.

Avicennin: A compound isolated from Zanthoxylum avicennae with similar antifungal activities.

Uniqueness of Luvangetin

This compound stands out due to its wide-spectrum antifungal activity and its ability to inhibit specific transcriptional factors involved in fungal toxin biosynthesis . Its incorporation into nanoemulsions further enhances its therapeutic potential, making it a unique and valuable compound in both medical and agricultural applications .

Actividad Biológica

Luvangetin, a pyranocoumarin derived from the seeds of Aegle marmelos and roots of Zanthoxylum avicennae, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, gastroprotective, and antimicrobial effects, supported by various research findings and case studies.

Overview of this compound

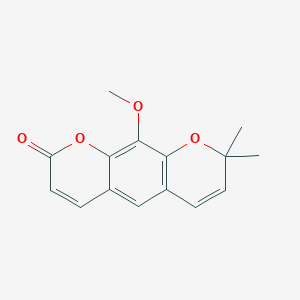

- Chemical Structure : this compound is classified as a pyranocoumarin, a subclass of coumarins known for their bioactive properties.

- CAS Number : 483-92-1

- Sources : Primarily isolated from Aegle marmelos (Bael tree) and Zanthoxylum avicennae.

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, particularly in the context of neuroinflammation. Research indicates that it can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This inhibition suggests potential therapeutic applications in neurodegenerative diseases characterized by inflammation.

- Study Findings :

- Inhibits NO and PGE2 production in BV2 cells with IC50 values ranging from 9.8 to 46.8 µM for NO and 9.4 to 52.8 µM for PGE2 .

- Protects against gastric ulcers induced by pylorus ligation and aspirin in rats, demonstrating a gastroprotective effect that may correlate with its anti-inflammatory action .

2. Gastroprotective Activity

This compound has been shown to provide significant protection against various types of gastric ulcers:

- Mechanism :

3. Antimicrobial Properties

Recent studies have highlighted this compound's antimicrobial potential:

- Antifungal Activity :

- Antibacterial Activity :

Case Study 1: Gastroprotective Effects

A study involved administering this compound to rats subjected to various ulcerogenic stimuli. Results showed a marked reduction in ulcer index compared to control groups, indicating its potential as a therapeutic agent in gastrointestinal disorders.

Case Study 2: Antimicrobial Nanoemulsions

In a controlled experiment, nanoemulsions containing this compound were tested on MRSA-infected wounds in mice. The treatment led to significant improvements in wound healing compared to untreated controls, showcasing its applicability in clinical settings for infected wounds .

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-10-8-9-4-5-11(16)18-12(9)14(17-3)13(10)19-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPWCJWXFYYGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197485 | |

| Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-92-1 | |

| Record name | Luvangetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.